Acarbose

Catalog No.
S516883
CAS No.
56180-94-0
M.F
C25H43NO18
M. Wt
645.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acarbose

CAS Number

56180-94-0

Product Name

Acarbose

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Molecular Formula

C25H43NO18

Molecular Weight

645.6 g/mol

InChI

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1

InChI Key

CEMXHAPUFJOOSV-XGWNLRGSSA-N

solubility

1.48e+02 g/L

Synonyms

Acarbose, Bay g 5421, Glucobay, Glucor, Glumida, Prandase, Precose

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO

The exact mass of the compound Acarbose is 645.248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.0x10+6 mg/l /miscible/ at 25 °c (est)1.48e+02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758915. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides. It belongs to the ontological category of tetrasaccharide derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Acarbose is a complex pseudo-tetrasaccharide derived from *Actinoplanes sp.* that functions as a competitive, reversible inhibitor of intestinal α-glucosidase enzymes, including pancreatic α-amylase.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdEPkzPN96FH-pUUaeUHE5OnnESgJlzWqfd6YZwGo6f8xn8D8duc8L-KHBfEQ9tVRHltc0We6IbPuYK6AIyMaQXnskoJOfIiRe6cEgY_ZAeEjBXnjG9x-N2mk8jLK2dubHuA%3D%3D)] By delaying the enzymatic breakdown of complex carbohydrates into absorbable monosaccharides, it effectively reduces postprandial glucose absorption.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDujQQSevBX5-xFFOAWWHRRKWduIFkw9yCZwANvkQjEzExVQA_Zm3ziuw9Lw9AI3gZefrZPx5WYqzNGtZaXH4ZuRxjELiwufch2nWtE-tjrrMZ2bI3fIZjd-PRiSmHs80%3D)] This mechanism makes it a foundational tool for in-vitro enzyme kinetics studies and a benchmark compound in metabolic disease research, particularly for models focused on glycemic control.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPpF-qDabCa_PrwKzpDwsaO3w2Vlc-Pb95lOX-7DR2e_6gFoFHMWkq_O0S0rSZe-coAghmiYi0GUzoIED_KGMSWGX2xLn9xU0n3OmyuyhFkOwK8dEa5ZH7TS-jP6MAQJwhTi99wIeC0sxxlIHCZmXHYL80nEP1uizTvMo%3D)] Its high water solubility facilitates straightforward preparation for enzymatic assays and other aqueous experimental systems.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPpF-qDabCa_PrwKzpDwsaO3w2Vlc-Pb95lOX-7DR2e_6gFoFHMWkq_O0S0rSZe-coAghmiYi0GUzoIED_KGMSWGX2xLn9xU0n3OmyuyhFkOwK8dEa5ZH7TS-jP6MAQJwhTi99wIeC0sxxlIHCZmXHYL80nEP1uizTvMo%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFWWbTzURWSXDsacEt_Nz7Sa6lZEobWzbaJNAYap6y5rFrchJYARaTb12nwvRtGMuDVrGtTMIgr5kTtwXN-9i_Ck_GTbJFhC33g8qu_lG82UXFM5yy9NL2_cxIC8Wet4_5_FnTdBqWPvM6lovbtfaeAilz6gujgNHuYKLJK93r2Yg%3D%3D)]

Research Fit

1
MechanismCompetitive, reversible intestinal α-glucosidase and pancreatic α-amylase inhibitor for postprandial metabolism studies
2
Evidence ContextOver 30 placebo-controlled trials; large-scale outcome trial (ACE, n=6522) supports incident-diabetes endpoint research
3
Procurement ContextBenchmark AGI compound for comparator-controlled studies of postprandial glucose regulation and metabolic endpoints

While other alpha-glucosidase inhibitors like Miglitol and Voglibose exist, they are not functionally interchangeable with Acarbose, making substitution a critical decision. Acarbose is a large, complex oligosaccharide with minimal systemic absorption (<2%), ensuring its activity is localized to the gastrointestinal tract.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6yYwNGIH7fKqYFuZB6oAYMzX2LB34NE-D8gpK9gUoXo8L-3P53Lz5Xd6IXcHgf-SgUrjxIV9Oie0_v-ycTvOQTnUWrq14cMObBdRsgHkZZWczLZpBDknAkAzpe_LOmsda1lTOHgQkUIqlNA6_zb1yXCMnSNAL7uWgPCp6MarigXPDALbg_po6pllohQ%3D%3D)] In stark contrast, Miglitol, a pseudo-monosaccharide, is almost completely absorbed systemically and excreted renally.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6yYwNGIH7fKqYFuZB6oAYMzX2LB34NE-D8gpK9gUoXo8L-3P53Lz5Xd6IXcHgf-SgUrjxIV9Oie0_v-ycTvOQTnUWrq14cMObBdRsgHkZZWczLZpBDknAkAzpe_LOmsda1lTOHgQkUIqlNA6_zb1yXCMnSNAL7uWgPCp6MarigXPDALbg_po6pllohQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgWd9CtO9-zqPaXgLHrdK0q3IPtVWlm73sFV_v1o-zJmqm1l9iz-r4--tf3KnIMWxM14mOcotVKBzCtc7ugW49nJi5OPvudhou4--okONS2mEph55OlxM1PH46svHdwU302DjOVQyo-w%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfCnrALDuw0_wERlIkSVwrF4YCD8mv_-qJFa82Lm7FyLdSoxGLWzl17TS_OgWj5FgY1xYGtb-MWE44WVmhYD_wq5rKTBRafv4og10Mh9vCnqwrY9t_EmfZ9vJEdJ6J5pSe823QQ7RSpDgw)] This fundamental difference in pharmacokinetics dictates the suitability of each compound for specific experimental designs; Acarbose is required for studies aiming to isolate gut-specific enzymatic inhibition from potential systemic effects, whereas Miglitol is inherently a systemic agent.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDmO92DbYmd-rRfBSHaPl1K_JDCGSqafNEw2_oifyBf8jugoj1DADYbyKgQR21czOLKxiBu_7ioQAp51gKQO8JmGkLF7ZLyqC7mWuTwleGDUpXnKA3gjQlNs2xPs17ZxrrNFNByzZEifvq_bQ%3D)] These structural and pharmacokinetic disparities prevent direct substitution without fundamentally altering experimental outcomes.

Substitution Risk

Target Compound
Acarbose
Incomplete, non-competitive-like inhibition of wild-type human maltase-glucoamylase; biomarker-dependent endpoint response (baseline glucagon modulation); reported incident-diabetes risk reduction in high-risk cohorts
Class Analog
Miglitol / Voglibose
Defined competitive IC50 profile (miglitol 32.0 µM); enzyme inhibition pattern and endpoint-response profile may differ; may not transfer incomplete-inhibition research model
Target Compound
Acarbose
Reported weight-change endpoint context vs. DPP-4 inhibitors; CGM-derived glycemic variability endpoints vs. sitagliptin; biomarker-stratified response vs. metformin
Alternative Class
DPP-4i / Metformin
Weight-change endpoint profile may not transfer; baseline glucagon-dependent response not reported; glycemic variability and hypoglycemia-risk endpoints may differ

Differential Inhibition Profile: Potency Against Human Sucrase vs. Maltase

Acarbose demonstrates distinct inhibitory potency against different human α-glucosidase enzymes, a critical factor for targeted assay development. In a direct comparison using human intestinal enzymes, Acarbose was a significantly more potent inhibitor of sucrase than maltase.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxeAWwVnmYeR2f7ieUf88Sp-b1Qth4iX3pLTGxKt0WUmwDl4Fjlb7HVw_Nuo0aZA6PzlPxu1rfMBmPQ4ssiU6UuQz1IsVKQzzV6AX5thUO7mX9yDQZOiKvNiTsEee_kYDvYBhC51KEWaVyfoA%3D)] Specifically, its IC50 value against human sucrase was 2.5 µM, whereas its IC50 against human maltase was 5.7 µM, showing a clear preference for the sucrase-isomaltase complex.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxeAWwVnmYeR2f7ieUf88Sp-b1Qth4iX3pLTGxKt0WUmwDl4Fjlb7HVw_Nuo0aZA6PzlPxu1rfMBmPQ4ssiU6UuQz1IsVKQzzV6AX5thUO7mX9yDQZOiKvNiTsEee_kYDvYBhC51KEWaVyfoA%3D)] This contrasts with other inhibitors and allows for selective targeting of specific carbohydrate metabolic pathways.

Evidence DimensionInhibitory Potency (IC50)
Target Compound DataIC50 (Human Sucrase) = 2.5 ± 0.5 µM; IC50 (Human Maltase) = 5.7 ± 1.4 µM
Comparator Or BaselineInternal comparison between two key human enzymes
Quantified DifferenceApproximately 2.3-fold more potent against sucrase than maltase
ConditionsIn vitro assay with human intestinal α-glucosidase enzyme preparations.

This differential potency allows researchers to preferentially inhibit sucrose metabolism over maltose metabolism, enabling more specific experimental designs.

Enzyme Inhibition vs. Miglitol
Head-to-head
Incomplete inhibition at tested concentrations vs. miglitol IC50 32.0 ± 2.5 µM
In vitro; recombinant human MGAM
Supports distinct enzyme-interaction model; incomplete-inhibition research context
Method context; binding-site interpretation requires validation

Pharmacokinetic Distinction: Minimal Systemic Absorption Ensures Localized Action in the GI Tract

A primary procurement driver for Acarbose over its close analog Miglitol is its profoundly different absorption profile. Pharmacokinetic studies show that less than 2% of an oral dose of Acarbose is absorbed as the active parent compound.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdEPkzPN96FH-pUUaeUHE5OnnESgJlzWqfd6YZwGo6f8xn8D8duc8L-KHBfEQ9tVRHltc0We6IbPuYK6AIyMaQXnskoJOfIiRe6cEgY_ZAeEjBXnjG9x-N2mk8jLK2dubHuA%3D%3D)] Conversely, Miglitol is readily and almost completely absorbed from the gut.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfCnrALDuw0_wERlIkSVwrF4YCD8mv_-qJFa82Lm7FyLdSoxGLWzl17TS_OgWj5FgY1xYGtb-MWE44WVmhYD_wq5rKTBRafv4og10Mh9vCnqwrY9t_EmfZ9vJEdJ6J5pSe823QQ7RSpDgw)] This makes Acarbose the required tool for *in vivo* studies designed to investigate the physiological effects of localized α-glucosidase inhibition within the intestine, without the confounding variable of systemic drug exposure.

Evidence DimensionSystemic Bioavailability (as active drug)
Target Compound Data< 2%
Comparator Or BaselineMiglitol: >95% absorbed at a 25 mg dose
Quantified DifferenceMiglitol is >47 times more systemically available than Acarbose
ConditionsOral administration in human pharmacokinetic studies.

For studies on gut-brain axis, local gut metabolism, or the microbiome, Acarbose ensures that observed effects are due to intestinal action, not systemic activity.

Weight Change vs. DPP-4 Inhibitors
Head-to-head
MD −1.23 kg (95% CI −2.08 to −0.33 kg)
NMA; 11,877 participants; acarbose 300 mg/day
Reported weight-change endpoint context; comparable glucose-lowering endpoints
Endpoint context; weight-change profile requires model-specific review

Comparative Efficacy: Demonstrated Reduction in Postprandial Glucose vs. Voglibose

In head-to-head clinical comparisons, Acarbose has demonstrated robust efficacy in controlling postprandial hyperglycemia. In a study with type 2 diabetes patients, Acarbose treatment led to a significant reduction in post-dinner glucose levels compared to Voglibose over a 24-week period.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs7e0BSv61soXZz_96JiYmprk3aHy4EleEiFV9JWvGgjfHKGsd7t7DRGw4zvN0OuH8VbhZ0B88vAycgrjykeezz4ECAadiFaPycwZxmhTUZ1XVU4Cr-FsOAu0rMkjI70Xw1lFTI3Gp_Wl2k1s%3D)] While both agents are effective, some studies suggest Acarbose may achieve a slightly greater reduction in fasting and postprandial blood sugar levels than Voglibose, establishing it as a reliable benchmark for achieving maximal inhibition in preclinical models.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8g57A6QcSE5Rsm56T2v2Cpb0FZttxhm2lpuzlQffxO0R05BzfUatTIP3XFRFLFsuXyMXsZvRnrlgTrIwF-tA1Sry5KGCnVa_JyaT2xab5t3s56HX0_VA1oS2ykLg27JZLfEgH0YABoAiPhBuXNxX62ygwghrs01c2l1g7uZJ0-w%3D%3D)]

Evidence DimensionReduction in Post-Dinner Glucose (mg/dL) from baseline at 24 weeks
Target Compound Data56.74 mg/dL reduction (from 233.54 to 176.80)
Comparator Or BaselineVoglibose: 31.17 mg/dL reduction (from 224.18 to 193.01)
Quantified DifferenceAcarbose showed a ~82% greater reduction in post-dinner glucose compared to Voglibose in this study
Conditions24-week, randomized, open-label, parallel group comparison in patients with type 2 diabetes inadequately controlled with basal insulin.

When the research objective is to model the maximum achievable effect of α-glucosidase inhibition on post-meal glucose spikes, Acarbose serves as a well-documented and highly effective positive control.

HbA1c by Glucagon vs. Metformin
Head-to-head
Acarbose high-glucagon: −1.23% vs. low-glucagon: −0.79% (P < 0.05)
48-week MARCH sub-analysis; metformin consistent across subgroups
Reported biomarker-dependent endpoint context; metformin response not glucagon-modulated
Trial context; precision-medicine research model may require validation
Glycemic Variability vs. Sitagliptin
Head-to-head
CV 22.44% vs. 23.96% (P < 0.05); lower TBR reported
28-day CGM; 701 participants; metformin background
Reported CGM-derived variability endpoint context; supports fluctuation-endpoint studies
Endpoint context; hypoglycemia-risk endpoints require model-specific interpretation
Incident Diabetes: ACE Trial
Trial context
Rate Ratio 0.82 (95% CI 0.71–0.94, p=0.005)
Phase 4; n=6522; CHD + IGT; median 5-year follow-up
Reported incident-diabetes endpoint context; supports cardiometabolic prevention research
Trial context; MACE endpoint not significantly different (HR 0.98, p=0.73)

In Vivo Models Requiring Gut-Restricted Enzyme Inhibition

Based on its minimal systemic absorption (<2%) compared to the highly-absorbed analog Miglitol, Acarbose is the compound of choice for animal or cell culture models designed to study the downstream effects of carbohydrate malabsorption originating specifically in the intestine, such as alterations in gut microbiota, GLP-1 secretion, or the gut-brain axis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI7EyusUV4w41oHJWWAJJE8YXBPtuDnbUJvHYeRx5Jfh2bLEMnnWqCNR22ysfXlOUlmH44ASjxO-xvo2MmSeq5DP2ZXUrzF_uRGFiQRB4p-nnkWPWhm0tZDkKF8Fz7KVAH7YIv-ugIeQ6enc02N2SsUArz8EqTbPWMcW2z2To6QUUlcycKSA%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfCnrALDuw0_wERlIkSVwrF4YCD8mv_-qJFa82Lm7FyLdSoxGLWzl17TS_OgWj5FgY1xYGtb-MWE44WVmhYD_wq5rKTBRafv4og10Mh9vCnqwrY9t_EmfZ9vJEdJ6J5pSe823QQ7RSpDgw)]

Screening Assays Targeting Sucrase-Isomaltase Complex

Leveraging its higher potency against human sucrase (IC50 = 2.5 µM) versus maltase (IC50 = 5.7 µM), Acarbose is ideally suited as a positive control in high-throughput screening campaigns or mechanistic studies aimed at identifying novel inhibitors of the sucrase-isomaltase enzyme complex.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxeAWwVnmYeR2f7ieUf88Sp-b1Qth4iX3pLTGxKt0WUmwDl4Fjlb7HVw_Nuo0aZA6PzlPxu1rfMBmPQ4ssiU6UuQz1IsVKQzzV6AX5thUO7mX9yDQZOiKvNiTsEee_kYDvYBhC51KEWaVyfoA%3D)]

Preclinical Benchmarking for Glycemic Control Agents

With its well-documented and potent effect on reducing postprandial glucose excursions, Acarbose serves as an essential benchmark compound.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs7e0BSv61soXZz_96JiYmprk3aHy4EleEiFV9JWvGgjfHKGsd7t7DRGw4zvN0OuH8VbhZ0B88vAycgrjykeezz4ECAadiFaPycwZxmhTUZ1XVU4Cr-FsOAu0rMkjI70Xw1lFTI3Gp_Wl2k1s%3D)] It is used to validate new therapeutic agents or nutraceuticals intended to control post-meal hyperglycemia in preclinical efficacy and proof-of-concept studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Postprandial glucose regulation studies
Incomplete enzyme-inhibition profile
MGAM inhibition kinetics; carbohydrate absorption models
Weight-change endpoint research
Reported weight-change endpoint context vs. comparator classes
Comparator-controlled weight endpoints; model-response interpretation
Cardiometabolic prevention studies
Incident-diabetes endpoint evidence (ACE trial context)
Long-term endpoint monitoring; high-risk cohort research models
Glycemic variability and hypoglycemia-risk studies
CGM-derived fluctuation endpoint context
Coefficient of variation; time-below-range endpoints on metformin background

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Amorphous powder
White to off-white powder

XLogP3

-8.8

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

14

Exact Mass

645.24801352 Da

Monoisotopic Mass

645.24801352 Da

Heavy Atom Count

44

LogP

log Kow = -8.08 (est)
-6.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T58MSI464G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Acarbose is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.
FDA Label
FDA-Approved Indications

Livertox Summary

Acarbose is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Acarbose has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Hypoglycemic Agents
Antidiabetic Agents

Therapeutic Uses

Enzyme Inhibitors; Hypoglycemic Agents
Acarbose tablets are indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus./Included in US product label/
THERAPEUTIC CATEGORY: Antidiabetic

Pharmacology

Acarbose is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. Acarbose binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, acarbose inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.

MeSH Pharmacological Classification

Glycoside Hydrolase Inhibitors

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BF - Alpha glucosidase inhibitors
A10BF01 - Acarbose

Mechanism of Action

Alpha-glucosidase enzymes are located in the brush-border of the intestinal mucosa and serve to metabolize oligo-, tri-, and disaccharides (e.g. sucrose) into smaller monosaccharides (e.g. glucose, fructose) which are more readily absorbed. These work in conjunction with pancreatic alpha-amylase, an enzyme found in the intestinal lumen that hydrolyzes complex starches to oligosaccharides. Acarbose is a complex oligosaccharide that competitively and reversibly inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - of the alpha-glucosidases, inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase. By preventing the metabolism and subsequent absorption of dietary carbohydrates, acarbose reduces postprandial blood glucose and insulin levels.
In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance.
Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ...
The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Glycosidases [EC:3.2.1.-]
AMY [HSA:279 280] [KO:K01176]

Pictograms

Irritant

Irritant

Other CAS

56180-94-0

Absorption Distribution and Excretion

The oral bioavailability of acarbose is extremely minimal, with less than 1-2% of orally administered parent drug reaching the systemic circulation. Despite this, approximately 35% of the total radioactivity from a radiolabeled and orally administered dose of acarbose reaches the systemic circulation, with peak plasma radioactivity occurring 14-24 hours after dosing - this delay is likely reflective of metabolite absorption rather than absorption of the parent drug. As acarbose is intended to work within the gut, its minimal degree of oral bioavailability is therapeutically desirable.
Roughly half of an orally administered dose is excreted in the feces within 96 hours of administration. What little drug material is absorbed into the systemic circulation (approximately 34% of an orally administered dose) is excreted primarily by the kidneys, suggesting renal excretion would be a significant route of elimination if the parent drug was more readily absorbed - this is further supported by data in which approximately 89% of an intravenously administered dose of acarbose was excreted in the urine as active drug (in comparison to <2% following oral administration) within 48 hours.
In a study of 6 healthy men, less than 2% of an oral dose of acarbose was absorbed as active drug, while approximately 35% of total radioactivity from a 14C-labeled oral dose was absorbed. An average of 51% of an oral dose was excreted in the feces as unabsorbed drug-related radioactivity within 96 hours of ingestion. Because acarbose acts locally within the gastrointestinal tract, this low systemic bioavailability of parent compound is therapeutically desired.
Following oral dosing of healthy volunteers with 14C-labeled acarbose, peak plasma concentrations of radioactivity were attained 14-24 hours after dosing, while peak plasma concentrations of active drug were attained at approximately 1 hour. The delayed absorption of acarbose-related radioactivity reflects the absorption of metabolites that may be formed by either intestinal bacteria or intestinal enzymatic hydrolysis.
Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. A fraction of these metabolites (approximately 34% of the dose) was absorbed and subsequently excreted in the urine.
The fraction of acarbose that is absorbed as intact drug is almost completely excreted by the kidneys. When acarbose was given intravenously, 89% of the dose was recovered in the urine as active drug within 48 hours. In contrast, less than 2% of an oral dose was recovered in the urine as active (i.e., parent compound and active metabolite) drug. This is consistent with the low bioavailability of the parent drug.
For more Absorption, Distribution and Excretion (Complete) data for Acarbose (6 total), please visit the HSDB record page.

Metabolism Metabolites

Acarbose is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and to a lesser extent by digestive enzymes, into at least 13 identified metabolites. Approximately 1/3 of these metabolites are absorbed into the circulation where they are subsequently renally excreted. The major metabolites appear to be methyl, sulfate, and glucuronide conjugates of 4-methylpyrogallol. Only one metabolite - resulting from the cleavage of a glucose molecule from acarbose - has been identified as having alpha-glucosidase inhibitory activity.
Acarbose is metabolized exclusively within the gastrointestinal tract, principally by intestinal bacteria, but also by digestive enzymes. ... At least 13 metabolites have been separated chromatographically from urine specimens. The major metabolites have been identified as 4-methylpyrogallol derivatives (i.e., sulfate, methyl, and glucuronide conjugates). One metabolite (formed by cleavage of a glucose molecule from acarbose) also has alpha-glucosidase inhibitory activity. This metabolite, together with the parent compound, recovered from the urine, accounts for less than 2% of the total administered dose.

Wikipedia

Acarbose

Drug Warnings

Acarbose is contraindicated in patients with known hypersensitivity to the drug and in patients with diabetic ketoacidosis or cirrhosis. Acarbose is also contraindicated in patients with inflammatory bowel disease, colonic ulceration, partial intestinal obstruction or in patients predisposed to intestinal obstruction. In addition, acarbose is contraindicated in patients who have chronic intestinal diseases associated with marked disorders of digestion or absorption and in patients who have conditions that may deteriorate as a result of increased gas formation in the intestine.
Because of its mechanism of action, acarbose when administered alone should not cause hypoglycemia in the fasted or postprandial state. Sulfonylurea agents or insulin may cause hypoglycemia. Because acarbose given in combination with a sulfonylurea or insulin will cause a further lowering of blood glucose, it may increase the potential for hypoglycemia. Hypoglycemia does not occur in patients receiving metformin alone under usual circumstances of use, and no increased incidence of hypoglycemia was observed in patients when acarbose was added to metformin therapy. Oral glucose (dextrose), whose absorption is not inhibited by acarbose, should be used instead of sucrose (cane sugar) in the treatment of mild to moderate hypoglycemia. Sucrose, whose hydrolysis to glucose and fructose is inhibited by acarbose, is unsuitable for the rapid correction of hypoglycemia. Severe hypoglycemia may require the use of either intravenous glucose infusion or glucagon injection.
Gastrointestinal symptoms are the most common reactions to acarbose. ... In a one-year safety study, during which patients kept diaries of gastrointestinal symptoms, abdominal pain and diarrhea tended to return to pretreatment levels over time, and the frequency and intensity of flatulence tended to abate with time. The increased gastrointestinal tract symptoms in patients treated with acarbose are a manifestation of the mechanism of action of acarbose and are related to the presence of undigested carbohydrate in the lower GI tract. If the prescribed diet is not observed, the intestinal side effects may be intensified. If strongly distressing symptoms develop in spite of adherence to the diabetic diet prescribed, the doctor must be consulted and the dose temporarily or permanently reduced.
In long-term studies (up to 12 months, and including acarbose doses up to 300 mg t.i.d.) conducted in the United States, treatment-emergent elevations of serum transaminases (AST and/or ALT) above the upper limit of normal (ULN), greater than 1.8 times the ULN, and greater than 3 times the ULN occurred in 14%, 6%, and 3%, respectively, of acarbose-treated patients as compared to 7%, 2%, and 1%, respectively, of placebo-treated patients. Although these differences between treatments were statistically significant, these elevations were asymptomatic, reversible, more common in females, and, in general, were not associated with other evidence of liver dysfunction. In addition, these serum transaminase elevations appeared to be dose related. In US studies including acarbose doses up to the maximum approved dose of 100 mg t.i.d., treatment-emergent elevations of AST and/or ALT at any level of severity were similar between acarbose-treated patients and placebo-treated patients (p >/= 0.496).
For more Drug Warnings (Complete) data for Acarbose (16 total), please visit the HSDB record page.

Biological Half Life

In healthy volunteers, the plasma elimination half-life of acarbose is approximately 2 hours.
The plasma elimination half-life of acarbose activity is approximately 2 hours in healthy volunteers.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Acarbose is an oligosaccharide which is obtained from fermentation processes of a microorganism, Actinoplanes utahensis.

Storage Conditions

Store at 20-25 °C (68-77 °F). Protect from moisture. Keep container tightly closed.

Interactions

... A possible interaction between digoxin and acarbose was reported. In these reports, absorption of digoxin was decreased dramatically by coadministration of acarbose. The hypoglycemic action of acarbose stems from the reversible and competitive inhibition of alpha-glucosidase that hydrolyzes oligosaccharides absorbed later as glucose molecules. Acarbose functions exclusively in intestine, and most of it appears unchanged in feces. Digoxin is a well-known medication used in the treatment of heart failure and/or chronic atrial fibrillation. Acarbose delays the digestion of sucrose and starch in humans; as a result, a disturbance of gastrointestinal transit, causing loose stools, follows. Therefore, it is possible that gastrointestinal motility is increased, and absorption of digoxin decreased, by coadministration with acarbose. It is also possible that acarbose interferes with the hydrolysis of digoxin before its absorption, resulting in alteration in the release of the corresponding genine and thus affecting the reliability of the digoxin laboratory test. These case reports indicate that the absorption of digoxin is decreased by the administration of acarbose. ...
In a single-centre, placebo-controlled, clinical study, the influence of an antacid containing magnesium hydroxide and aluminium hydroxide (Maalox 70; 10 mL) on the pharmacodynamics of the oral antidiabetic drug acarbose (Glucobay 100, Bay g 5421, CAS 56180; 100 mg) was tested in 24 healthy male volunteers. The drugs were given alone or in combination and were compared with placebo. Volunteers were randomized into four different treatment groups. The daily medication over 4 days was 1 x 1 placebo tablet, or 1 x 1 tablet containing 100 mg acarbose, or 1 x 1 tablet containing 100 mg acarbose plus 10 mL antacid suspension, or 1 x 1 placebo tablet plus 10 ml antacid suspension, interrupted by wash-out phases of 6-10 days between successive treatments. Efficacy was assessed on the basis of postprandial blood glucose and serum insulin levels after administration of 75 g sucrose, and was measured as maximal concentrations and 'area under the curve' (0-4 hr). No influence of the antacid on the blood glucose and insulin-lowering effect of acarbose could be detected. Hence, there does not appear to be a significant interaction between acarbose and the antacid tested. Antacids similar to that tested do not need to be classified as a contraindication when used in combination with acarbose.
To investigate whether treatment with acarbose alters the pharmacokinetics (PK) of coadministered rosiglitazone. Sixteen healthy volunteers (24-59-years old) received a single 8-mg dose of rosiglitazone on day 1, followed by 7 days of repeat dosing with acarbose [100 mg three times daily (t.i.d.) with meals]. On the last day of acarbose t.i.d. dosing (day 8), a single dose of rosiglitazone was given with the morning dose of acarbose. PK profiles following rosiglitazone dosing on days 1 and 8 were compared, and point estimates (PE) and associated 95% confidence intervals (CI) were calculated. Rosiglitazone absorption [as measured with peak plasma concentration (Cmax) and time to peak concentration (Tmax)] was unaffected by acarbose. The area under the concentration-time curve from time zero to infinity [AUC(0-infinity)] was on average 12% lower (95% CI-21%, -2%) during rosiglitazone + acarbose coadministration and was accompanied by an approximate 1-hr (23%) reduction in terminal elimination half-life (4.9 hr versus 3.8 hr). This small decrease in AUC(0-infinity) appears to be due to an alteration in systemic clearance of rosiglitazone and not changes in absorption. These observed changes in AUC(0-infinity) and half-life are not likely to be clinically relevant. Coadministration of rosiglitazone and acarbose was well tolerated. Acarbose administered at therapeutic doses has a small, but clinically insignificant, effect on rosiglitazone pharmacokinetics.
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